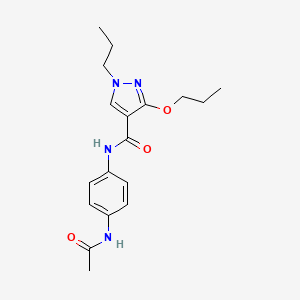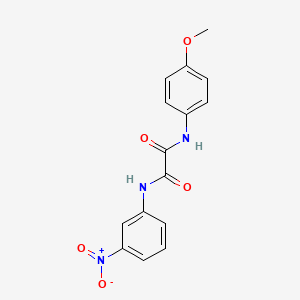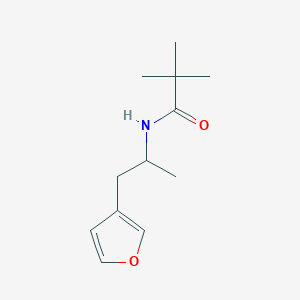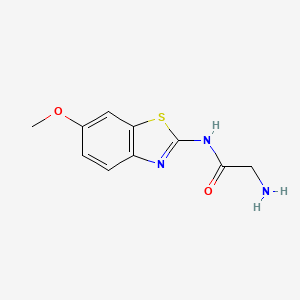![molecular formula C20H21NO5 B2716732 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide CAS No. 1706507-62-1](/img/structure/B2716732.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Polymer Science Applications
Acrylamide derivatives, including structures similar to "(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide," are extensively studied for their polymerization behavior and potential in creating functional polymers. For instance, controlled radical polymerization techniques, such as reversible addition−fragmentation chain transfer (RAFT) polymerization, have been utilized to synthesize homopolymers with acrylamide units, showcasing the ability to control polymer structure and functionality at the molecular level (Mori, H., Sutoh, K., & Endo, T., 2005). These methodologies enable the design of polymers with specific physical, chemical, and biological properties, potentially useful in biocompatible materials and drug delivery systems.
Synthetic Chemistry and Reaction Mechanisms
The compound's reactivity has been explored in various synthetic contexts. For example, the addition of methanol to acrylate derivatives under different conditions can result in distinct isomers, illustrating the compound's utility in studying reaction mechanisms and stereochemical outcomes. Such research provides insights into the influence of reaction conditions on product selectivity and yield, which is crucial for developing efficient synthetic strategies (Somei, M., Kitamura, R., & Fujii, H., et al., 1977).
Bioconjugation and Biomedical Applications
Advancements in polymer chemistry have also opened pathways for bioconjugation applications, where acrylamide derivatives are incorporated into copolymers for subsequent functionalization. Such copolymers can serve as platforms for drug conjugation or as part of drug delivery systems, highlighting the compound's relevance in medicinal chemistry and pharmaceutical sciences (Rossi, N., Zou, Y., & Scott, M. E., et al., 2008).
Photochemical Studies
The acrylamide derivative's structural components also make it suitable for photochemical studies, where its behavior under light irradiation can lead to various photoinitiated reactions. These reactions are essential for understanding polymerization processes triggered by light, which have applications in coatings, adhesives, and photolithography (Willner, I., Rubin, S., & Shatzmiller, R., et al., 1993).
特性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-16-5-3-4-15(11-16)19(24-2)12-21-20(22)9-7-14-6-8-17-18(10-14)26-13-25-17/h3-11,19H,12-13H2,1-2H3,(H,21,22)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKYRFMXNCMCMT-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2716650.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2716651.png)
![methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate](/img/structure/B2716653.png)
![2-{[2-(diethylamino)-6-isopropyl-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2716654.png)


![N~3~-cyclopropyl-6-(3-{[4-(trifluoromethyl)benzyl]amino}-1-pyrrolidinyl)nicotinamide](/img/structure/B2716658.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716661.png)




![ethyl 2-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate](/img/structure/B2716668.png)
